5-Hydroxyindole-4,6,7-d3-3-acetic--d2 Acid
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Overview
Description
5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid is a deuterated analog of 5-Hydroxyindoleacetic acid, which is the main metabolite of serotonin in the human body . This compound is used as a stable labeled internal standard for monitoring serotonin levels in various applications, including clinical and diagnostic testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid typically involves the labeling of the precursor molecule with deuterium isotopes. This process replaces the hydrogen atoms in the molecule with deuterium atoms, allowing researchers to track the fate of the molecule in biological systems using mass spectrometry techniques .
Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the precise incorporation of deuterium atoms. The compound is often produced in solution form, such as a 100 μg/mL solution in methanol, and is stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways of serotonin and its metabolites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the accuracy and reproducibility of the results .
Major Products: The major products formed from these reactions include various metabolites of serotonin, which are crucial for understanding the role of serotonin in different physiological processes .
Scientific Research Applications
5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its stable isotope labeling allows for precise tracking and measurement of the compound in biological samples, making it an essential tool for studying serotonin metabolism and its effects on various physiological processes .
Chemistry: In chemistry, this compound is used as an internal standard in mass spectrometry to enhance the precision and reproducibility of quantitative analyses of serotonin metabolites .
Biology: In biology, it is used to study the pathways involved in serotonin metabolism and the effects of serotonin on various physiological processes .
Medicine: In medicine, it is used in clinical diagnostics to measure levels of serotonin and its metabolites in biological samples, aiding in the diagnosis and treatment of various psychiatric and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used for the development of new drugs that target the serotonin system .
Mechanism of Action
The mechanism of action of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid involves its role as a metabolite of serotonin. It is used to trace the metabolic pathways of serotonin, providing insights into the molecular targets and pathways involved in serotonin metabolism . This information is crucial for understanding the role of serotonin in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other deuterated analogs of serotonin metabolites, such as 5-Hydroxyindole-2,4,6,7-d4-3-acetic-2,2-d2 Acid (5-HIAA-D6) .
Uniqueness: The uniqueness of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid lies in its specific deuterium labeling, which allows for precise tracking and measurement of the compound in biological samples. This makes it an invaluable tool for studying serotonin metabolism and its effects on various physiological processes .
Properties
Molecular Formula |
C20H16N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[5-[2-(5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25) |
InChI Key |
ZMAVMLVMRHBJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O |
Origin of Product |
United States |
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